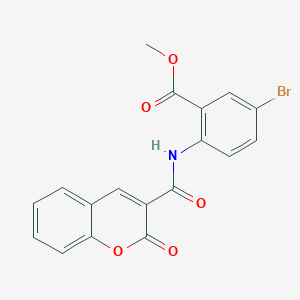

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

CAS No.: 150711-92-5

Cat. No.: VC6944985

Molecular Formula: C18H12BrNO5

Molecular Weight: 402.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150711-92-5 |

|---|---|

| Molecular Formula | C18H12BrNO5 |

| Molecular Weight | 402.2 |

| IUPAC Name | methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate |

| Standard InChI | InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | GMWJMKXCXPKQSU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Introduction

Synthesis

The synthesis of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate involves multi-step reactions, integrating bromination, amide coupling, and esterification processes. A generalized synthetic route may include the following steps:

-

Bromination of Benzoic Acid Derivative:

-

A benzoic acid derivative is brominated selectively at the desired position using bromine or N-bromosuccinimide (NBS).

-

-

Coupling with Coumarin Derivative:

-

The brominated benzoic acid reacts with a coumarin derivative under coupling conditions to form the carboxamide linkage.

-

-

Esterification:

-

The carboxylic acid group is methylated using agents like diazomethane or methanol in acidic conditions.

-

This synthetic approach ensures precise incorporation of functional groups while maintaining structural integrity.

Biological Activity

Coumarin derivatives are widely studied for their biological activities, including:

-

Antimicrobial Properties: The presence of the bromine atom may enhance antimicrobial activity by increasing lipophilicity.

-

Antioxidant Potential: The coumarin scaffold is known for scavenging free radicals.

-

Anti-inflammatory Effects: Amide linkages often contribute to anti-inflammatory properties.

Photophysical Applications

Coumarins exhibit strong fluorescence, making this compound potentially useful in:

-

Fluorescent probes for biological imaging.

-

Organic light-emitting diodes (OLEDs).

Synthetic Intermediate

The compound’s functional groups allow it to serve as an intermediate in synthesizing more complex molecules like heterocycles or pharmaceutical agents.

Challenges

-

Limited availability of specific synthetic routes in literature.

-

Potential toxicity due to the presence of bromine.

Future Directions

-

Development of eco-friendly synthesis methods.

-

Exploration of biological activities through high-throughput screening.

-

Structural optimization to enhance pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume